1-Benzyl-3-methylpiperazine

Vue d'ensemble

Description

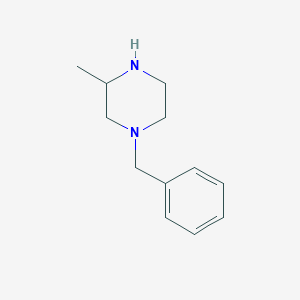

1-Benzyl-3-methylpiperazine (CAS: 3138-90-7) is a substituted piperazine derivative with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.29 g/mol . It features a benzyl group attached to the nitrogen at position 1 and a methyl group at position 3 of the piperazine ring. The compound is a colorless to pale yellow liquid with a boiling point of 125–126°C at 2 mmHg and is commonly used in pharmaceutical and organic synthesis research .

Synthesis Routes:

this compound can be synthesized via nucleophilic substitution between 2-methylpiperazine and benzyl chloride, yielding approximately 56% product . Alternative methods involve benzoyl chloride, achieving a slightly higher yield (58%) under optimized conditions .

Méthodes De Préparation

Methylation of 4-Benzyl-2-oxo-3-phenylpiperazine

A pivotal step in the synthesis of 1-benzyl-3-methylpiperazine involves the methylation of 4-benzyl-2-oxo-3-phenylpiperazine. This reaction is typically conducted using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) as a base, with N,N-dimethylformamide (DMF) as the solvent .

Reaction Mechanism and Conditions

The methylation proceeds via nucleophilic substitution, where the sodium hydride deprotonates the piperazine nitrogen, enabling the methyl iodide to transfer a methyl group. The reaction is carried out at 10–25°C to minimize side reactions, with a molar ratio of 1.1–1.2 equivalents of methyl iodide and sodium hydride relative to the starting material . For instance, a patent example details the use of 100 g (0.376 mol) of 4-benzyl-2-oxo-3-phenylpiperazine, 15.3 g (0.414 mol) of NaH, and 64 g (0.45 mol) of CH₃I in 250 ml of DMF, yielding 98.5 g (93.8%) of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine .

Optimization and Yield

Key factors influencing yield include:

-

Temperature control : Maintaining temperatures below 25°C prevents overalkylation.

-

Solvent choice : DMF enhances reaction homogeneity and stabilizes intermediates.

-

Stoichiometry : A slight excess of methyl iodide ensures complete methylation.

Post-reaction workup involves quenching with cold water and extraction with toluene, followed by concentration and crystallization with cyclohexane to achieve >99% purity .

Reduction with Lithium Aluminium Hydride

The next critical step is the reduction of the 2-oxo group in 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine to form the corresponding piperazine. This is achieved using lithium aluminium hydride (LiAlH₄) in THF under reflux conditions .

Reduction Protocol

A representative procedure involves suspending 3.04 g (0.08 mol) of LiAlH₄ in 60 ml of THF under nitrogen, followed by the addition of 10 g of the methylated intermediate dissolved in 10 ml of THF. The mixture is refluxed for 2 hours, cooled to 5°C, and quenched sequentially with water, 15% NaOH, and additional water . The organic layer is filtered and concentrated to yield the reduced product.

Challenges and Solutions

-

Exothermic reaction : Controlled addition of the substrate prevents runaway reactions.

-

Byproduct formation : Quenching with aqueous NaOH minimizes aluminium salt contamination.

-

Solvent recovery : THF is distilled under reduced pressure for reuse.

Catalytic Hydrogenation for Deprotection

The final step involves removing the benzyl protecting group via catalytic hydrogenation. This is performed in acetic acid using a palladium-carbon (Pd/C) catalyst under high hydrogen pressure .

Hydrogenation Conditions

-

Catalyst : 5% Pd/C (50% wet, 1.5 g per 15 g substrate).

-

Pressure : 80–100 psi H₂.

-

Temperature : 20–30°C.

-

Solvent : Acetic acid, which also acts as a proton source.

The reaction progress is monitored by high-performance liquid chromatography (HPLC), with typical completion within 4–6 hours . Post-hydrogenation, acetic acid is removed via distillation, and the pH is adjusted to 11–12 using NaOH. The product is extracted with toluene or methylene chloride and distilled to isolate this compound .

Purity and Impurity Profile

This method ensures the absence of common impurities such as 2-phenylpiperazine and 1,4-dimethyl-2-phenylpiperazine, achieving >99% purity .

Purification and Isolation Techniques

Solvent Extraction

Post-hydrogenation, the alkaline aqueous phase is extracted with toluene, methylene chloride, or ethyl acetate. Toluene is preferred due to its low miscibility with water and ease of removal .

Distillation

The final product is purified via fractional distillation under reduced pressure. For example, distillation of the toluene extract yields this compound with a boiling point of 120–125°C at 10 mmHg .

Alternative Synthetic Pathways

Deprotection Before Reduction

An alternative route involves initial deprotection of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine to form 1-methyl-2-oxo-3-phenylpiperazine (Formula VIII), followed by LiAlH₄ reduction . This two-step process avoids high-pressure hydrogenation but requires careful handling of the intermediate.

Salt Formation

This compound can be isolated as salts, such as the hydrochloride (mp: 31–33°C) or difumarate (MW: 422.4 g/mol) , to enhance stability. These salts are formed by treating the free base with HCl or fumaric acid in ethanol.

Physicochemical Characterization

Key characterization data include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 31–33°C | |

| Density | 0.991 ± 0.06 g/cm³ | |

| Molecular Weight | 190.29 g/mol | |

| Purity | 98% | |

| Storage Conditions | 4°C, protected from light |

¹H NMR (300 MHz, CDCl₃) data for the hydrochloride salt confirms the structure: δ 1.99 (bs, 1H), 3.04 (s, 3H), 7.27–7.43 (m, 5H) .

Industrial Application and Scalability

The patented process is scalable to industrial levels, with batch sizes exceeding 100 g demonstrated. The use of cost-effective reagents (e.g., NaH, CH₃I) and recyclable solvents (THF, toluene) makes it economically viable. The final product’s high purity meets pharmaceutical standards, enabling its direct use in Mirtazapine synthesis .

Analyse Des Réactions Chimiques

Types de réactions : La 1-Benzyl-3-méthylpipérazine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés d'alcool benzylique, tandis que les réactions de substitution peuvent produire une variété de pipérazines substituées .

4. Applications de la recherche scientifique

La 1-Benzyl-3-méthylpipérazine a plusieurs applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément de base dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Elle sert de ligand dans l'étude des interactions récepteur-ligand.

Médecine : Ce composé est étudié pour ses propriétés thérapeutiques potentielles, notamment son utilisation comme précurseur dans la synthèse d'agents pharmaceutiques.

Industrie : Elle est utilisée dans la production de produits chimiques de spécialité et comme intermédiaire dans divers procédés industriels

5. Mécanisme d'action

Le mécanisme d'action de la 1-Benzyl-3-méthylpipérazine implique son interaction avec des cibles moléculaires spécifiques. Elle est connue pour agir comme un ligand pour certains récepteurs, modulant leur activité et influençant diverses voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .

Composés similaires :

- 1-Benzyl-4-méthylpipérazine

- 1-Méthyl-3-phénylpipérazine

- 1-Isopropyl-2-méthylpipérazine

Comparaison : La 1-Benzyl-3-méthylpipérazine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparée à des composés similaires, elle peut présenter une réactivité et des affinités de liaison différentes, ce qui la rend adaptée à des applications spécifiques où d'autres dérivés de la pipérazine pourraient ne pas être aussi efficaces .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

- BZMP is utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives.

Table 1: Major Products Formed from BZMP

| Reaction Type | Products Formed |

|---|---|

| Oxidation | N-oxide derivatives |

| Reduction | Reduced piperazine derivatives |

| Substitution | Substituted benzyl or methyl derivatives |

Biological Applications

Biological Activity

- BZMP exhibits significant biological activity, particularly in its interactions with enzymes and receptors. It has been studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

Antimicrobial Efficacy

- A study showed that BZMP reduced the viability of Staphylococcus aureus in vitro, with an IC50 value of 15 µM. The presence of the benzyl group enhances its antimicrobial potency compared to similar compounds.

Anticancer Activity

- In experiments involving human cancer cell lines, BZMP demonstrated a dose-dependent decrease in cell proliferation. It induced apoptosis through caspase pathway activation, with IC50 values ranging from 10 to 20 µM across different cancer types.

Medicinal Applications

Pharmaceutical Research

- BZMP is investigated for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for further medicinal chemistry studies.

Industrial Applications

Specialty Chemicals Production

- In the industrial sector, BZMP is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing antimicrobial polymers and other functional materials.

Case Studies

Case Study 1: Antimicrobial Properties

- A comparative analysis indicated that BZMP's benzyl group significantly enhances its antimicrobial activity against pathogenic microbes. This finding suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Mechanisms

- Research involving various human cancer cell lines revealed that BZMP not only inhibits cell growth but also triggers apoptosis through specific biochemical pathways. This positions BZMP as a promising candidate for anticancer drug development.

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-methylpiperazine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Piperazine derivatives exhibit diverse pharmacological and chemical properties depending on substituent groups. Below is a comparative analysis of 1-Benzyl-3-methylpiperazine and structurally related compounds.

Structural Analogues and Key Properties

Table 1: Physicochemical Properties of Selected Piperazine Derivatives

Functional Group Impact on Properties

- Electron-withdrawing groups (e.g., -CF₃ in TFMPP, -Cl in mCPP) increase binding affinity to serotonin receptors but reduce metabolic stability . Methoxy and methylenedioxy groups (e.g., 4-MeOPP, MDPP) modulate receptor selectivity, with MDPP showing hallucinogenic effects due to structural similarity to MDMA .

Synthetic Accessibility :

- This compound is synthesized via straightforward alkylation, while TFMPP and mCPP require aromatic electrophilic substitution, increasing synthetic complexity .

Activité Biologique

1-Benzyl-3-methylpiperazine (1-BMP) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on a review of various studies and findings.

Chemical Structure and Properties

1-BMP is a piperazine derivative characterized by the presence of a benzyl group and a methyl group on the piperazine ring. This unique structure contributes to its biological activity, influencing interactions with various molecular targets.

Chemical Formula: CHN

Molecular Weight: 218.30 g/mol

The biological activity of 1-BMP is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with dopaminergic, noradrenergic, and serotoninergic systems. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects.

-

Molecular Targets:

- Dopamine receptors

- Serotonin receptors

- Noradrenaline receptors

-

Biochemical Pathways:

- Cell signaling pathways

- Metabolic pathways

- Gene expression modulation

Pharmacological Effects

1-BMP exhibits several pharmacological properties that have been documented in various studies:

- Stimulant Effects: Similar to other piperazine derivatives, 1-BMP has been shown to produce stimulant effects, which may include increased energy, alertness, and euphoria.

- Antiproliferative Activity: Research indicates that certain analogs of 1-BMP demonstrate antiproliferative effects against cancer cell lines, suggesting potential as an anticancer agent. For instance, (S)-1-benzyl-3-methylpiperazine-2,5-dione has shown significant activity in inhibiting cell proliferation in vitro .

- Erythroid Differentiation: Studies have reported that 1-BMP can enhance erythroid differentiation in specific cellular contexts, indicating its potential role in hematopoiesis .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of 1-BMP and its derivatives. Below are key findings from notable research:

Toxicological Considerations

While 1-BMP has shown promising biological activities, it is essential to consider its safety profile. Reports indicate that certain piperazine derivatives can lead to adverse effects such as hyperthermia, seizures, and renal failure when misused or taken in high doses. For example:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for 1-Benzyl-3-methylpiperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of 3-methylpiperazine with benzyl halides under reflux in polar aprotic solvents (e.g., DMF) yields the target compound . Purification often employs flash column chromatography (SiO₂, heptane:ethyl acetate gradients) or recrystallization, with TLC (Rf values) and NMR used to monitor progress . Key parameters include solvent choice, reaction time (e.g., 12–24 hours), and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- 1H/13C NMR : Peaks at δ 2.3–2.5 ppm (N-CH₃) and δ 3.5–3.7 ppm (piperazine CH₂) confirm substituent positions .

- HRMS : Exact mass analysis (e.g., m/z 190.28 for [M+H]⁺) verifies molecular formula (C₁₂H₁₈N₂) .

- FTIR : Absorbance bands at 2800–3000 cm⁻¹ (C-H stretch) and 1600 cm⁻¹ (aromatic C=C) validate functional groups .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

Methodological Answer: Enantioselectivity is achieved via chiral catalysts (e.g., Ir complexes) or chiral auxiliaries. For example, allylic amination with benzyl piperazine derivatives in DMF at 50°C under inert atmospheres can yield >90% ee, as analyzed by SFC (supercritical fluid chromatography) . Reaction parameters like temperature (±5°C sensitivity) and solvent polarity critically impact stereoselectivity . Post-synthesis, enantiomer separation may require chiral HPLC columns (e.g., Chiralpak AD-H) .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

Methodological Answer: Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). To address this:

- Reproduce experiments : Systematically test variables (e.g., solvent: ethanol vs. DMF) from conflicting studies .

- Cross-validate spectral data : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) .

- Control moisture/oxygen : Use Schlenk lines for air-sensitive steps, as moisture can hydrolyze intermediates .

Q. What computational tools predict the physicochemical and pharmacokinetic properties of this compound?

Methodological Answer:

- COSMO-RS : Predicts solubility, vapor pressure, and CO₂ absorption potential by analyzing σ-surfaces and intermolecular interactions .

- ADMET predictors : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition using SMILES inputs .

- Molecular docking : AutoDock Vina evaluates binding affinities to biological targets (e.g., receptors or enzymes) using crystal structures from the PDB .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Substituent variation : Modify the benzyl (e.g., nitro, chloro) or methyl groups to assess impact on bioactivity .

- Biological assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays or anticancer potential via MTT cell viability tests .

- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with observed activity .

Q. Data Contradiction & Optimization

Q. Why do reaction yields vary across studies, and how can reproducibility be improved?

Methodological Answer: Yield discrepancies often stem from:

- Catalyst deactivation : Pd/C catalysts degrade with moisture; pre-activation via H₂ purging improves efficiency .

- Scaling effects : Lab-scale batch reactions (1–10 mmol) may underperform compared to continuous flow systems (e.g., microreactors) .

- Byproduct formation : Monitor intermediates via LC-MS and optimize quenching steps (e.g., rapid cooling to prevent side reactions) .

Q. How can researchers address low solubility or stability in biological assays?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .

- Formulation : Use DMSO-water mixtures (≤0.1% DMSO) or cyclodextrin encapsulation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Propriétés

IUPAC Name |

1-benzyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUDSPYJDXBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369445 | |

| Record name | 1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-90-7 | |

| Record name | 3-Methyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.